2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
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Overview
Description
2,4-Dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one: is a complex organic compound belonging to the class of fused heterocyclic systems. This compound features a unique structure combining cyclopentane, furan, and chromene rings, making it a subject of interest in various fields of chemical research due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one typically involves multi-step organic reactions
Chromene Core Formation: The chromene core can be synthesized via a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.
Furan Ring Introduction: The furan ring is often introduced through a cyclization reaction involving a suitable diene and a dienophile in the presence of a Lewis acid catalyst.
Cyclopentane Ring Formation: The final step involves the formation of the cyclopentane ring through a Diels-Alder reaction, where the furan ring acts as the diene and a suitable dienophile is used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of robust catalysts and solvents that can be easily recycled.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used under mild conditions.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common for introducing substituents on the phenyl ring.
Major Products
Oxidation: Hydroxylated derivatives or ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an anticancer agent. Its ability to interact with biological macromolecules and disrupt cellular processes makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown that modifications to its structure can enhance its biological activity, making it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which 2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one exerts its effects involves its interaction with various molecular targets. These targets include enzymes and receptors that play crucial roles in cellular processes. The compound can inhibit enzyme activity or modulate receptor function, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3-phenylchromen-7-one: Lacks the furan and cyclopentane rings, making it less complex.
3-Phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one: Similar structure but without the dimethyl groups.
2,4-Dimethyl-3-phenylfuro[2,3-f]chromen-7(8H)-one: Similar but lacks the cyclopentane ring.
Uniqueness
The uniqueness of 2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one lies in its fused ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4,7-dimethyl-5-phenyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-12-11-17-20(15-9-6-10-16(15)22(23)25-17)21-18(12)19(13(2)24-21)14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJMVWVSFXIVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=C(O4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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